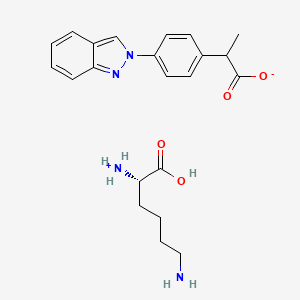
2-(p-(2H-Indazol-2-yl)phenyl)propionic acid lysine salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(p-(2H-Indazol-2-yl)phenyl)propionic acid lysine salt is a chemical compound that combines the properties of 2-(p-(2H-Indazol-2-yl)phenyl)propionic acid with lysine, an essential amino acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-(2H-Indazol-2-yl)phenyl)propionic acid lysine salt typically involves several steps:
-
Formation of 2-(p-(2H-Indazol-2-yl)phenyl)propionic acid
Starting Materials: The synthesis begins with the preparation of 2-(p-(2H-Indazol-2-yl)phenyl)propionic acid. This can be achieved through a multi-step process involving the reaction of indazole with a suitable phenylpropionic acid derivative.
Reaction Conditions: The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with a catalyst like palladium on carbon (Pd/C) under hydrogenation conditions.
-
Formation of Lysine Salt
Starting Materials: The 2-(p-(2H-Indazol-2-yl)phenyl)propionic acid is then reacted with lysine.
Reaction Conditions: This step typically involves the use of an aqueous or alcoholic solvent, with the reaction being carried out at room temperature or slightly elevated temperatures to facilitate the formation of the salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using industrial reactors and purification systems such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation
Reagents and Conditions: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
-
Reduction
Reagents and Conditions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Products: Reduction can result in the formation of alcohols or amines.
-
Substitution
Reagents and Conditions: Nucleophilic or electrophilic substitution reactions can be carried out using reagents like halogens or alkylating agents.
Products: These reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(p-(2H-Indazol-2-yl)phenyl)propionic acid lysine salt can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study protein-ligand interactions due to the presence of the lysine moiety, which is known to interact with various biological molecules. It can also serve as a probe in biochemical assays.
Medicine
In medicine, this compound may have potential therapeutic applications. Its structure suggests it could act as an anti-inflammatory agent or be used in the development of new drugs targeting specific pathways.
Industry
In industrial applications, this compound can be used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility makes it a valuable intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(p-(2H-Indazol-2-yl)phenyl)propionic acid lysine salt involves its interaction with specific molecular targets. The indazole moiety can interact with enzymes or receptors, while the lysine part can facilitate binding to proteins or other biomolecules. This dual functionality allows the compound to modulate biological pathways effectively.
Comparación Con Compuestos Similares
Similar Compounds
-
2-(p-(2H-Indazol-2-yl)phenyl)propionic acid
- This compound lacks the lysine moiety but shares the core structure. It is used in similar applications but may have different biological activity.
-
2-(p-(2H-Indazol-2-yl)phenyl)propionic acid ethyl ester
- This ester derivative is used in organic synthesis and may have different solubility and reactivity compared to the lysine salt.
Uniqueness
The presence of the lysine moiety in 2-(p-(2H-Indazol-2-yl)phenyl)propionic acid lysine salt makes it unique. This addition enhances its solubility in aqueous solutions and allows for specific interactions with biological molecules, making it more versatile in scientific research and potential therapeutic applications.
Propiedades
Número CAS |
102504-55-2 |
|---|---|
Fórmula molecular |
C22H28N4O4 |
Peso molecular |
412.5 g/mol |
Nombre IUPAC |
[(1S)-5-amino-1-carboxypentyl]azanium;2-(4-indazol-2-ylphenyl)propanoate |
InChI |
InChI=1S/C16H14N2O2.C6H14N2O2/c1-11(16(19)20)12-6-8-14(9-7-12)18-10-13-4-2-3-5-15(13)17-18;7-4-2-1-3-5(8)6(9)10/h2-11H,1H3,(H,19,20);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1 |
Clave InChI |
RMLMBMTZPBMYRY-ZSCHJXSPSA-N |
SMILES isomérico |
CC(C1=CC=C(C=C1)N2C=C3C=CC=CC3=N2)C(=O)[O-].C(CCN)C[C@@H](C(=O)O)[NH3+] |
SMILES canónico |
CC(C1=CC=C(C=C1)N2C=C3C=CC=CC3=N2)C(=O)[O-].C(CCN)CC(C(=O)O)[NH3+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6S,7S)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[4-(1,3,4-oxadiazol-2-yl)pyridin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;pentahydrate](/img/structure/B12770788.png)
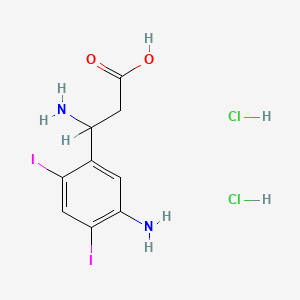
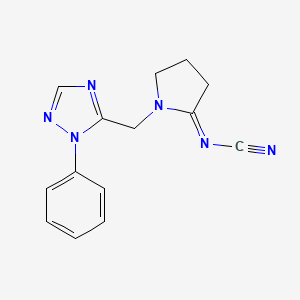
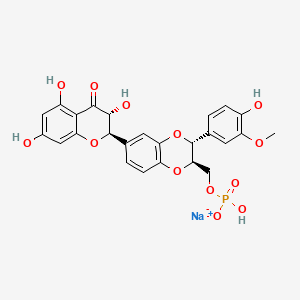
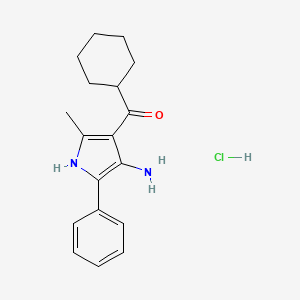


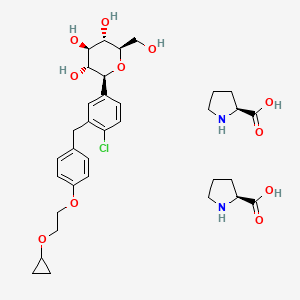

![(3S,3'R,4'S,5'S,6'R)-5-[(S)-(4-ethylphenyl)-hydroxymethyl]-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-3',4',5'-triol;(3S,3'R,4'S,5'S,6'R)-5-[(R)-(4-ethylphenyl)-hydroxymethyl]-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-3',4',5'-triol](/img/structure/B12770839.png)
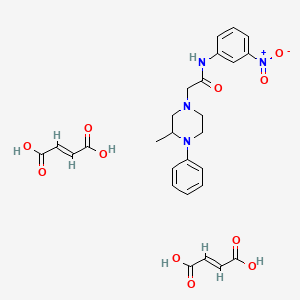


![2-(diethylamino)ethanol;[(1E,3E)-octadeca-1,3-dienyl] hydrogen sulfate](/img/structure/B12770858.png)
